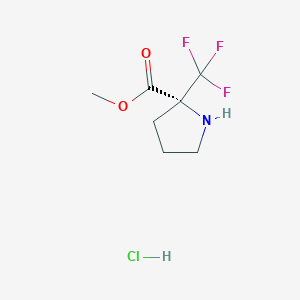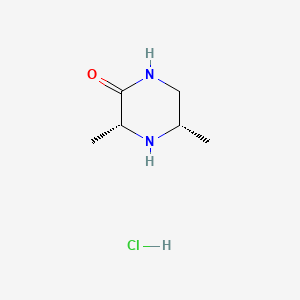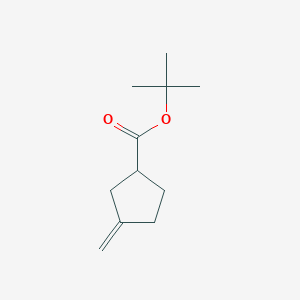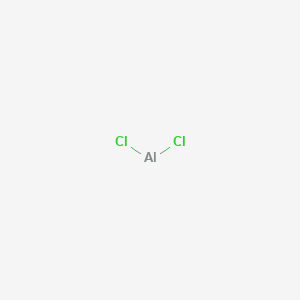![molecular formula C14H12ClN3O B13900176 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening can streamline the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating downstream signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine atom at the 7-position.
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine: Similar structure but different positioning of the nitrogen atoms in the pyrazole ring.
Uniqueness
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
7-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(15)6-7-16-13(14)8-17-18/h2-8H,9H2,1H3 |
Clave InChI |
FXHPAOGCQXKKSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3=C(C=CN=C3C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)







![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
